molecular formula C17H19N3O2 B11831765 2'-(Cyclohexylamino)-[2,4'-bipyridine]-5-carboxylic acid

2'-(Cyclohexylamino)-[2,4'-bipyridine]-5-carboxylic acid

Numéro de catalogue: B11831765
Poids moléculaire: 297.35 g/mol
Clé InChI: DZLYPNVGHMBQIB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2'-(Cyclohexylamino)-[2,4'-bipyridine]-5-carboxylic acid is a bipyridine derivative featuring a cyclohexylamino substituent at the 2' position and a carboxylic acid group at the 5 position of the [2,4'-bipyridine] scaffold.

Propriétés

Formule moléculaire

C17H19N3O2

Poids moléculaire

297.35 g/mol

Nom IUPAC

6-[2-(cyclohexylamino)pyridin-4-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C17H19N3O2/c21-17(22)13-6-7-15(19-11-13)12-8-9-18-16(10-12)20-14-4-2-1-3-5-14/h6-11,14H,1-5H2,(H,18,20)(H,21,22)

Clé InChI

DZLYPNVGHMBQIB-UHFFFAOYSA-N

SMILES canonique

C1CCC(CC1)NC2=NC=CC(=C2)C3=NC=C(C=C3)C(=O)O

Origine du produit

United States

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide 2’-(cyclohexylamino)-[2,4’-bipyridine]-5-carboxylique implique généralement des réactions organiques en plusieurs étapes. Une méthode courante commence par la préparation du noyau bipyridine, suivie de l’introduction du groupe cyclohexylamino et de la fonctionnalité acide carboxylique. Les conditions de réaction nécessitent souvent l’utilisation de catalyseurs, de solvants spécifiques et de températures contrôlées pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.

Méthodes de production industrielle

Dans un contexte industriel, la production de ce composé peut impliquer des techniques de synthèse organique à grande échelle. Ces méthodes sont optimisées pour l’efficacité et la rentabilité, utilisant souvent des réacteurs à écoulement continu et des systèmes automatisés pour maintenir des conditions de réaction et une qualité de produit constantes.

Analyse Des Réactions Chimiques

Carboxylic Acid Reactions

The 5-carboxylic acid group undergoes standard acid-catalyzed transformations:

Reaction Type Conditions Products Key Observations
Esterification Alcohol + acid catalyst (e.g., H₂SO₄)Methyl/ethyl estersHigher yields with methanol under reflux
Amidation Thionyl chloride → amine couplingAmide derivativesRequires activation via acyl chloride intermediate
Salt Formation Reaction with bases (e.g., NaOH)Sodium/potassium carboxylate saltsImproved water solubility for biological assays

Cyclohexylamino Group Reactions

The secondary amine participates in:

  • Alkylation/Acylation : Forms N-alkyl or N-acyl derivatives under nucleophilic conditions.

  • Metal Coordination : Acts as a weak-field ligand in transition metal complexes .

Coordination Chemistry

The bipyridine moiety facilitates chelation with transition metals, forming stable complexes. Key studies include:

Metal Complex Formation

Metal Ion Coordination Mode Application Structural Data
Ru(II) Octahedral (N,N-bidentate binding)Photocatalysis, CO₂ reductionLigand-to-metal charge transfer observed
Zn(II) Tetrahedral or octahedralMOF constructionForms porous frameworks with 5,5′-dicarboxylic analogs
Mn(II) HexacoordinateRadical scavenging in medicinal chemistryEnhanced stability vs. free ligand

Mechanistic Insights

  • Binding Affinity : Ru(II) complexes show stronger binding (log K ≈ 4.2) compared to Zn(II) (log K ≈ 3.8) due to d-orbital electron acceptance .

  • Luminescence : Ru complexes exhibit excited-state electron-transfer properties, useful in light-driven catalytic cycles .

Metal-Organic Frameworks (MOFs)

Reaction with Zn(NO₃)₂ or MnCl₂ yields 3D frameworks with high surface area (>500 m²/g), applied in:

  • CO₂ Capture : Adsorption capacity of ~2.5 mmol/g at 1 bar .

  • Lithium-Ion Batteries : Enhanced conductivity via π-stacking interactions .

Biological Probes

  • Anticancer Activity : Ru complexes demonstrate IC₅₀ values of 12–18 µM against HeLa cells .

  • Radical Scavenging : Quenches DPPH radicals at 80% efficiency (1 mM concentration) .

Comparative Reactivity

The compound’s unique features vs. analogs include:

Compound Key Difference Reactivity Impact
2-Amino-[2,4'-bipyridine]-5-carboxylic acidLacks cyclohexyl groupReduced lipophilicity and metal affinity
2,2′-Bipyridine-5,5′-dicarboxylic acidDual carboxylic acid groupsForms more rigid MOFs

Analytical Characterization

Reaction products are validated via:

  • NMR : Carboxylic proton at δ 12.3–13.1 ppm (D₂O exchangeable) .

  • Mass Spectrometry : Molecular ion peak at m/z 230.26 .

  • X-ray Diffraction : Confirms octahedral geometry in Ru complexes .

Applications De Recherche Scientifique

Chemical Properties and Structure

  • Molecular Formula : C17H19N3O2
  • Molecular Weight : 297.35 g/mol
  • Structure : The compound features a bipyridine structure with a cyclohexylamino group at the 2' position and a carboxylic acid group at the 5 position, contributing to its unique chemical reactivity and biological activity.

Anticancer Activity

Research indicates that 2'-(Cyclohexylamino)-[2,4'-bipyridine]-5-carboxylic acid exhibits promising anticancer properties. It has shown efficacy against several cancer cell lines through mechanisms that may involve:

  • Inhibition of Cell Proliferation : In vitro studies have demonstrated significant cytotoxicity against breast cancer (MCF7) and leukemia cells, with IC50 values indicating effective dose-dependent responses.
  • Mechanistic Insights : The compound's ability to form complexes with metal ions may enhance its biological activity, potentially leading to novel therapeutic strategies in cancer treatment.

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, showing potential in treating conditions such as arthritis. Key findings include:

  • Reduction of Inflammatory Markers : Animal model studies have reported decreased paw swelling and reduced infiltration of inflammatory cells in treated groups.
  • Cytokine Modulation : It appears to inhibit pro-inflammatory cytokines, suggesting a mechanism for its therapeutic action.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains, indicating potential applications in infection control:

  • Activity Spectrum : In vitro tests have shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Coordination Chemistry and Materials Science

The bipyridine moiety allows for coordination with metal ions, which can be exploited in various applications:

Catalysis

The ability of this compound to form stable complexes with metals positions it as a valuable ligand in catalytic processes. Research is ongoing to explore its role in:

  • Transition Metal Complexes : These complexes may facilitate reactions in organic synthesis or materials development.

Sensor Technology

The unique electronic properties of bipyridine derivatives make them suitable for use in sensor technology, particularly in detecting metal ions or small molecules.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-(Cyclohexylamino)-pyridine-3-carboxylic acidPyridine ring with cyclohexylamino groupPotentially different biological activity
6-(Cyclohexylamino)-pyrimidine-5-carboxylic acidPyrimidine corePossible application in anti-inflammatory drugs
2-Amino-[2,4'-bipyridine]-5-carboxylic acidAmino group instead of cyclohexylaminoDifferent interaction profiles

Case Study 1: Antitumor Efficacy

A study evaluated the effects of this compound on MCF7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 5 µM after 48 hours of treatment.

Case Study 2: Anti-inflammatory Effects

In an induced arthritis model, administration of the compound significantly decreased paw swelling and inflammatory markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues.

Mécanisme D'action

Le mécanisme par lequel l’acide 2’-(cyclohexylamino)-[2,4’-bipyridine]-5-carboxylique exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Le noyau bipyridine peut se coordonner avec des ions métalliques, influençant diverses voies biochimiques. Le groupe cyclohexylamino peut interagir avec les molécules biologiques, affectant leur fonction et leur activité.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

  • [2,2'-Bipyridine]-5-carboxylic Acid (BCA): Structure: Carboxylic acid at the 5-position of a symmetric 2,2'-bipyridine backbone. Key Differences: Unlike the target compound, BCA lacks the cyclohexylamino group and features a 2,2'-bipyridine linkage instead of 2,4'. Catalytic Performance: In Pd@MOF-BCA, BCA exhibited low Pd loading (0.3 wt%) compared to APBA-based catalysts (5.0 wt%), suggesting that substituents like cyclohexylamino may enhance metal coordination and stabilization .
  • [2,2'-Bipyridine]-5,5'-dicarboxylic Acid: Structure: Dual carboxylic acid groups at both 5 and 5' positions. Biological Activity: Demonstrated potent inhibition of prolyl hydroxylase (IC₅₀ = 0.19 µM), outperforming monocarboxylic analogs like BCA. This highlights the importance of carboxylate group placement for enzyme binding .
  • 5'-Methyl-2,2'-bipyridine-5-carboxylic Acid: Structure: Methyl group at the 5' position and carboxylic acid at the 5 position.

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound (C₁₇H₁₉N₃O₂; theoretical MW = 297.35) is heavier than BCA (MW = 200.19) and [2,4'-bipyridine]-5-carboxylic acid (MW = 200.19) . The cyclohexylamino group may reduce aqueous solubility compared to methyl or carboxylate-substituted analogs, impacting bioavailability or reaction conditions.

Data Table: Comparative Analysis of Bipyridine-Carboxylic Acid Derivatives

Compound Name Structure Highlights Biological Activity (IC₅₀) Pd Loading (wt%) Molecular Weight Key References
[2,2'-Bipyridine]-5-carboxylic Acid 2,2'-linkage; monocarboxylic ~1–10 µM 0.3 200.19
[2,2'-Bipyridine]-5,5'-dicarboxylic Acid 2,2'-linkage; dicarboxylic 0.19 µM N/A 244.18
5'-Methyl-2,2'-bipyridine-5-carboxylic Acid 2,2'-linkage; methyl substituent N/A N/A 214.23
[2,4'-Bipyridine]-5-carboxylic Acid 2,4'-linkage; monocarboxylic N/A N/A 200.19
Target Compound: 2'-(Cyclohexylamino)-[2,4'-bipyridine]-5-carboxylic Acid 2,4'-linkage; cyclohexylamino substituent N/A (predicted enhanced binding) N/A (theoretical improvement) 297.35 N/A

Activité Biologique

2'-(Cyclohexylamino)-[2,4'-bipyridine]-5-carboxylic acid is a heterocyclic compound characterized by its bipyridine structure, which includes two pyridine rings. The presence of a cyclohexylamino group at the 2' position and a carboxylic acid group at the 5 position contributes to its chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H19N3O2
  • Molecular Weight : 297.35 g/mol

The compound's structure allows it to participate in various chemical reactions, particularly through its functional groups. The bipyridine moiety can form stable complexes with metal ions, which is significant for its potential applications in catalysis and medicinal chemistry.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets. This includes:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression, particularly in the context of EGFR (epidermal growth factor receptor) signaling pathways.
  • Receptor Modulation : It may also modulate receptor activity, influencing cellular signaling pathways relevant in various diseases.

Case Studies and Research Findings

  • Inhibition of Cancer Cell Lines :
    • A study demonstrated that derivatives of bipyridine compounds exhibited selective inhibition against mutant EGFR overexpressing cancer cells compared to wild-type cells. This suggests that 2'-(Cyclohexylamino)-[2,4'-bipyridine]-5-carboxylic acid may have similar properties due to its structural characteristics .
  • Antiproliferative Activity :
    • In vitro assays have shown that compounds with similar structures can significantly inhibit the proliferation of cancer cell lines such as A431 (EGFR WT) and H1975 (EGFR L858R/T790M). The selectivity for mutant EGFR suggests a targeted therapeutic approach for treating specific types of cancer .
  • Structure-Activity Relationship (SAR) :
    • Research has explored the SAR of related compounds, indicating that modifications in the bipyridine structure can enhance biological activity. For instance, the introduction of different substituents on the pyridine rings can lead to improved potency and selectivity against specific targets .

Comparative Analysis with Related Compounds

Compound Name Structural Features Biological Activity
4-(Cyclohexylamino)-pyridine-3-carboxylic acidPyridine ring with cyclohexylamino groupPotentially different biological activity
6-(Cyclohexylamino)-pyrimidine-5-carboxylic acidPyrimidine corePossible application in anti-inflammatory drugs
2-Amino-[2,4'-bipyridine]-5-carboxylic acidAmino group instead of cyclohexylaminoDifferent interaction profiles

Q & A

Basic Research Questions

Synthetic Methodologies and Optimization Q: What are the established synthetic routes for preparing 2'-(Cyclohexylamino)-[2,4'-bipyridine]-5-carboxylic acid, and how can reaction conditions be optimized for yield? A: Key strategies include:

  • Suzuki-Miyaura coupling for bipyridine core assembly using cyclohexylamino-substituted boronic esters (e.g., 2-(Cyclohexylamino)pyridine-5-boronic acid derivatives) .
  • Ester hydrolysis : Hydrolysis of ethyl [2,2'-bipyridine]-5-carboxylate precursors under acidic (HCl/EtOH, reflux) or basic (NaOH/H2O, 80°C) conditions to yield the carboxylic acid .
  • Optimization : Monitor reaction progress via TLC/HPLC; use anhydrous solvents (e.g., THF) and inert atmospheres to minimize side reactions. Purify via silica gel chromatography (CH2Cl2:MeOH = 10:1) or recrystallization (EtOH/H2O) for >95% purity .

Structural Characterization Techniques Q: Which analytical methods are critical for confirming the structure and purity of this compound? A: Essential techniques:

  • 1H/13C NMR : Assign cyclohexylamino protons (δ 1.2–2.0 ppm) and bipyridine aromatic signals (δ 7.5–9.0 ppm) .
  • HPLC-MS : Confirm molecular ion [M+H]+ (e.g., m/z 340.2) and purity (>98% via UV at 254 nm).
  • FT-IR : Identify carboxylic acid C=O (1700–1720 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) .
  • Elemental analysis : Validate empirical formula (e.g., C17H19N3O2) within ±0.4% deviation .

Advanced Research Questions

Structure-Activity Relationship (SAR) Profiling Q: How does the cyclohexylamino substituent influence inhibitory activity against prolyl hydroxylase compared to other analogs? A: SAR insights from bipyridine derivatives:

  • Steric effects : Bulky cyclohexyl groups may reduce binding affinity by ~30% compared to smaller substituents (e.g., methyl) due to active-site steric clashes .
  • Lipophilicity : Cyclohexylamino increases logP by ~1.5 units, enhancing membrane permeability but potentially reducing aqueous solubility .
  • Benchmarking : The 5-carboxylic acid group is critical for potency ([2,2'-bipyridine]-5,5'-dicarboxylic acid has IC50 = 0.19 µM); modifications here reduce activity 5–10 fold .

Resolving Mechanistic Contradictions Q: How can researchers address conflicting hypotheses about iron chelation versus electrostatic interactions in prolyl hydroxylase inhibition? A: Methodological approaches:

  • Chelation assays : Use UV-Vis spectroscopy to detect Fe(II) binding (e.g., λmax shift from 280 nm to 520 nm upon complexation) .
  • Mutagenesis : Modify Fe-coordinating histidines (e.g., H374A in PHD2); >50% activity loss confirms chelation dependence .
  • Docking studies : Compare binding modes of carboxylated vs. non-ionic analogs using PDB 3HQR; electrostatic interactions with Arg383/Ser244 are key .

In Vitro Assay Design Q: What parameters are critical for evaluating prolyl hydroxylase inhibition in vitro? A: Optimize:

  • Substrate : 50 µM HIF-1α peptide (residues 556–574) to maintain Km conditions .
  • Cofactors : 50 µM Fe(II), 2 mM ascorbate, 1 mM 2-oxoglutarate in pH 6.8 Tris buffer .
  • Detection : Quantify succinate byproduct via LC-MS (LOD: 0.1 nmol/min/mg protein) or anti-hydroxyproline antibodies .

Solubility and Bioavailability Optimization Q: What strategies improve aqueous solubility without compromising bioactivity? A: Approaches include:

  • Prodrugs : Synthesize methyl esters (e.g., ethyl [2,2'-bipyridine]-5-carboxylate) that hydrolyze in vivo to the active acid .
  • Salt formation : Use L-arginine counterions to increase solubility 5–10 fold in PBS (pH 7.4) .
  • Nanoformulation : PEGylated liposomes (100–150 nm) achieve >80% dissolution in simulated gastric fluid .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.